2-amino-2-cyclohexyl-N-methyl-acetamide
Description
2-Amino-2-cyclohexyl-N-methyl-acetamide is a substituted acetamide derivative characterized by a cyclohexyl group at the α-carbon, an amino group, and a methyl substituent on the acetamide nitrogen. These structural features are critical for interactions with biological targets, as seen in its patented use in combination therapies for cancer treatment .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-amino-2-cyclohexyl-N-methylacetamide |
InChI |
InChI=1S/C9H18N2O/c1-11-9(12)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
YIFZDPYZBLEARM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C1CCCCC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Hydrogen Bonding: The amino and carbonyl groups enable N–H⋯O interactions, as observed in crystal structures of related compounds (e.g., N-benzyl-2-(2,6-dichlorophenoxy)acetamide) . In contrast, N-methylation (as in N-cyclohexyl-N-methyl-2-(methylamino)acetamide) reduces hydrogen-bonding capacity .
- Reactivity : Chloroacetamide derivatives (e.g., 2-chloro-N-(2-chlorophenyl)acetamide) exhibit higher electrophilicity due to labile chlorine atoms, enabling nucleophilic substitution reactions .
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